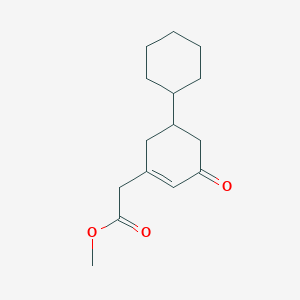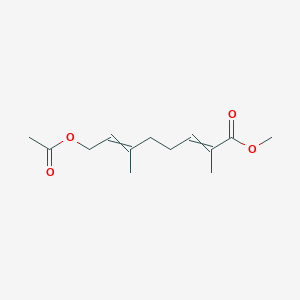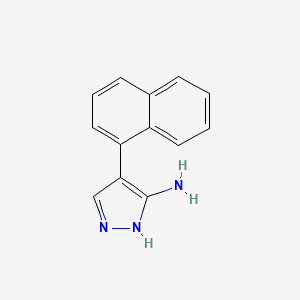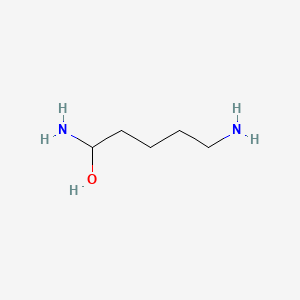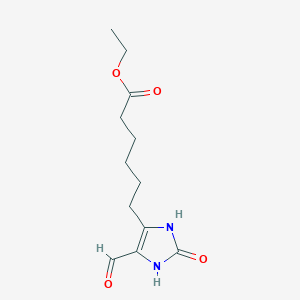
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and an oxo group on the imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of nickel catalysts and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
Oxidation: Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Reduction: Ethyl 6-(5-hydroxymethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate involves its interaction with specific molecular targets. The formyl and oxo groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a similar structure but different biological activities.
Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate: An oxidized derivative with different chemical properties.
Uniqueness
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
39215-48-0 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 6-(5-formyl-2-oxo-1,3-dihydroimidazol-4-yl)hexanoate |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-11(16)7-5-3-4-6-9-10(8-15)14-12(17)13-9/h8H,2-7H2,1H3,(H2,13,14,17) |
Clave InChI |
IYRQTSLTETZKKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC1=C(NC(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

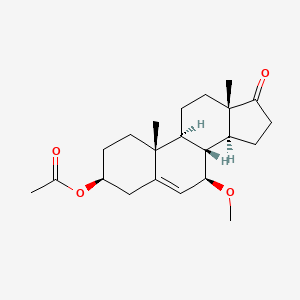
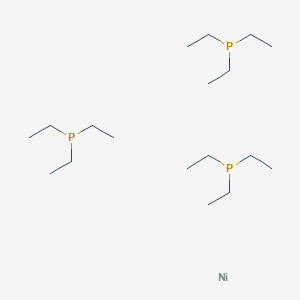


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)

